8-Chloro-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include heating the mixture under microwave irradiation, which accelerates the reaction and provides high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted, oxidized, and reduced derivatives of this compound
Scientific Research Applications
8-Chloro-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential activities against various diseases, including tuberculosis.
Biological Research: It is used in the study of biological pathways and molecular targets, such as GABA_A receptors and calcium channels.
Industrial Applications: The compound is used in the development of new materials with unique properties, such as luminescent dyes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of GABA_A receptors, leading to sedative and anxiolytic effects . Additionally, it can inhibit certain enzymes and signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
8-Chloro-2-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 8th position, which can affect its chemical properties and biological activities.
8-Methyl-2-phenylimidazo[1,2-a]pyridine: Contains a methyl group instead of a chlorine atom at the 8th position, leading to different reactivity and applications.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine:
Properties
CAS No. |
168837-39-6 |
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Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
8-chloro-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H |
InChI Key |
GSUJVBYDVUYTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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